molecular formula C22H22N4O4S B2782242 (E)-2-(4-methylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one CAS No. 674350-14-2

(E)-2-(4-methylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one

Cat. No.: B2782242
CAS No.: 674350-14-2
M. Wt: 438.5
InChI Key: DCTWDPVDVMVZFI-XSFVSMFZSA-N
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Description

(E)-2-(4-methylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Biological Activity

The compound (E)-2-(4-methylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on various studies.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of thiazole with various amines and aldehydes. The specific compound of interest can be synthesized through a series of reactions involving 4-methylpiperazine and 4-nitrobenzyl alcohol, followed by cyclization to form the thiazole ring.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds showed promising activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) lower than conventional treatments like ethambutol . Although specific data for the compound is limited, its structural analogs suggest potential efficacy against bacterial strains.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition can lead to applications in skin whitening agents. Derivatives of thiazoles have been shown to possess potent tyrosinase inhibitory activity. For example, related compounds demonstrated IC50 values comparable to established inhibitors like kojic acid . The presence of specific substituents on the benzylidene moiety plays a crucial role in enhancing this activity.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on similar thiazole derivatives have shown low cytotoxicity at concentrations up to 20 µM in B16F10 melanoma cells, indicating a favorable therapeutic index . However, some derivatives exhibited concentration-dependent cytotoxic effects, necessitating further evaluation of this compound.

Case Studies and Research Findings

Study Findings Reference
Study on Thiazole DerivativesIdentified several derivatives with MIC values significantly lower than ethambutol against M. tuberculosis.
Tyrosinase Inhibition StudyCompounds showed IC50 values comparable to kojic acid; structure-activity relationship emphasized importance of substituents.
Cytotoxicity AssessmentLow cytotoxicity at ≤20 µM in B16F10 cells; some analogs showed significant cytotoxicity at lower concentrations.

Properties

IUPAC Name

(5E)-2-(4-methylpiperazin-1-yl)-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-24-10-12-25(13-11-24)22-23-21(27)20(31-22)14-16-4-8-19(9-5-16)30-15-17-2-6-18(7-3-17)26(28)29/h2-9,14H,10-13,15H2,1H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTWDPVDVMVZFI-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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